molecular formula C12H15BrN2O3S B7529626 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide

3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide

Cat. No. B7529626
M. Wt: 347.23 g/mol
InChI Key: UJBJRTXHBZNBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide, also known as BMT-047, is a chemical compound with potential therapeutic applications. It belongs to the class of thiophene derivatives and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects
3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It can reduce the production of inflammatory mediators, inhibit cancer cell growth, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of various diseases and develop new treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide involves the reaction of 3-bromo-thiophene-2-carboxylic acid with N-(3-morpholin-4-yl-3-oxopropyl)amine in the presence of a coupling agent. The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated its neuroprotective effects.

properties

IUPAC Name

3-bromo-N-(3-morpholin-4-yl-3-oxopropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c13-9-2-8-19-11(9)12(17)14-3-1-10(16)15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBJRTXHBZNBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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